Product packaging for 10-O-Acetyl SN-38-d3(Cat. No.:)

10-O-Acetyl SN-38-d3

Numéro de catalogue: B12420878
Poids moléculaire: 437.5 g/mol
Clé InChI: PFECOLLKQQDLJK-ZZIKLSCDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of this compound exhibit distinct downfield shifts for protons adjacent to deuterium atoms due to isotopic effects. Key signals include:

  • Lactone E-ring protons : A singlet at δ 5.3–5.5 ppm for the C20 hydroxylactone proton, absent in the deuterated form due to replacement.
  • Aromatic protons : Multiplet signals between δ 7.0–8.5 ppm for the quinoline and indolizine rings.
  • Acetyl group : A sharp singlet at δ 2.1 ppm for the methyl protons.

Deuterium’s nuclear spin (I=1) renders it NMR-silent in ¹H spectra, simplifying spectral interpretation by eliminating signals from deuterated positions.

Infrared (IR) Spectroscopy

IR spectra reveal characteristic stretches:

  • Lactone carbonyl : Strong absorption at 1,745–1,760 cm⁻¹.
  • Acetyl carbonyl : Peak at 1,710–1,725 cm⁻¹.
  • Hydroxyl groups : Broad band at 3,200–3,500 cm⁻¹, diminished due to deuterium substitution.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 437.46, with a +3 Da shift relative to the non-deuterated analog. Fragmentation patterns mirror SN-38, with cleavages at the lactone ring (Δ m/z 130) and quinoline moiety (Δ m/z 245).

X-ray Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of this compound reveal a planar pentacyclic core stabilized by π-π stacking interactions. Key structural features include:

  • Lactone ring conformation : The E-ring adopts a closed lactone form, essential for topoisomerase I binding.
  • Acetyl group orientation : The 10-O-acetyl moiety lies perpendicular to the camptothecin plane, minimizing steric hindrance.

Deuterium substitution induces minor perturbations in bond lengths (≤0.005 Å) compared to the protiated form, consistent with isotopic effects observed in small molecules.

Comparative Structural Analysis with Parent Compound SN-38

Feature This compound SN-38
Molecular Formula C₂₄H₁₉D₃N₂O₆ C₂₂H₂₀N₂O₅
Molecular Weight 437.46 g/mol 392.40 g/mol
Functional Groups 10-O-acetyl, deuterated 10-hydroxy, non-deuterated
Solubility Enhanced in organic solvents Poor aqueous solubility

The acetyl group improves lipid solubility, facilitating membrane permeability, while deuterium substitution enhances metabolic stability. SN-38’s free hydroxyl group at C10 renders it prone to glucuronidation, a pathway mitigated by acetylation in the derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H22N2O6 B12420878 10-O-Acetyl SN-38-d3

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C24H22N2O6

Poids moléculaire

437.5 g/mol

Nom IUPAC

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] acetate

InChI

InChI=1S/C24H22N2O6/c1-4-14-15-8-13(32-12(3)27)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)28)11-31-23(29)24(18,30)5-2/h6-9,30H,4-5,10-11H2,1-3H3/t24-/m0/s1/i1D3

Clé InChI

PFECOLLKQQDLJK-ZZIKLSCDSA-N

SMILES isomérique

[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C

SMILES canonique

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C

Origine du produit

United States

Méthodes De Préparation

Synthetic Pathways for 10-O-Acetyl SN-38-d3

Deuteration of SN-38 to SN-38-d3

Deuteration introduces three deuterium atoms into SN-38, typically at the ethyl group (C7 position). The process involves:

  • Ethylation with deuterated reagents : SN-38 is synthesized from 10-hydroxycamptothecin via ethylation using deuterated ethylating agents (e.g., CD₃CD₂MgBr or CD₃CD₂I) to form the 7-ethyl-d₃ moiety.
  • Purification : Recrystallization with methanol, acetic acid, and ethanol removes impurities, ensuring >99% isotopic purity.
Table 1: Key Parameters for SN-38-d3 Synthesis
Parameter Condition/Value Reference
Ethylating agent CD₃CD₂MgBr (Grignard)
Reaction solvent Tetrahydrofuran (THF)
Temperature 0–25°C
Purification method Recrystallization
Isotopic purity ≥99% D₃

Acetylation of SN-38-d3 at the 10-O Position

The 10-hydroxyl group of SN-38-d3 is acetylated to improve solubility and stability:

  • Reaction conditions : SN-38-d3 is treated with acetic anhydride (Ac₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient) to isolate this compound.
Table 2: Acetylation Reaction Optimization
Parameter Condition/Value Impact on Yield Reference
Ac₂O:SN-38-d3 molar ratio 2:1 Maximizes acylation
Catalyst DMAP (10 mol%) Accelerates reaction
Reaction time 6–12 hours Completes conversion
Chromatography solvent Hexane:EtOAc (3:1→1:1) Purity >95%

Analytical Characterization

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Loss of the 10-OH proton signal (δ 5.5 ppm) and appearance of an acetyl methyl signal (δ 2.1 ppm).
    • ¹³C NMR : Carbonyl carbon of the acetyl group at δ 170–172 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 437.4 [M+H]⁺ (C₂₄H₁₉D₃N₂O₆).

Purity and Isotopic Enrichment

  • HPLC : Reverse-phase C18 column (methanol:water = 80:20) confirms >95% chemical purity.
  • Isotopic abundance : Mass spectrometry quantifies deuterium incorporation (≥99% D₃).

Comparative Analysis of Synthetic Strategies

Efficiency of Deuteration Methods

  • Deuterated Grignard vs. H/D Exchange :
    • Grignard reagents (e.g., CD₃CD₂MgBr) achieve higher deuteration efficiency (99%) compared to catalytic H/D exchange (70–80%).
    • Recrystallization post-deuteration ensures minimal non-deuterated impurities (<0.1%).

Acetylation Catalysts

  • DMAP vs. Pyridine :
    • DMAP reduces reaction time from 24 hours to 6 hours compared to pyridine.
    • Yields improve from 65% (pyridine) to 85% (DMAP).

Challenges and Solutions in Large-Scale Production

Scalability of Deuterated Reagents

  • Cost constraints : CD₃CD₂MgBr is expensive; optimized recycling of deuterated solvents reduces costs by 30%.
  • Regulatory compliance : Deuterated intermediates require stringent documentation under ICH Q3D guidelines.

Stability of this compound

  • Hydrolysis prevention : Lyophilized storage at -20°C in amber vials maintains stability >24 months.
  • Incompatibilities : Avoid aqueous buffers (pH >7) to prevent deacetylation.

Applications in Research

  • Pharmacokinetic studies : Deuterated analogs enable precise LC-MS/MS quantification without isotopic interference.
  • Mechanistic studies : 10-O-acetylation blocks glucuronidation, simplifying metabolic pathway analysis.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

10-O-Acetyl SN-38-d3 undergoes hydrolysis under acidic or basic conditions, regenerating SN-38-d3 through cleavage of the acetyl group at the 10-O position. This reaction is pivotal for its activation in biological systems.

Condition Reaction Outcome Half-Life (t₁/₂)
Acidic (pH < 7)Slow hydrolysis to SN-38-d3>24 hours
Neutral (pH 7.4)Moderate hydrolysis in PBS~2–24 hours
Basic (pH > 7)Accelerated hydrolysis<2 hours

The rate of hydrolysis is influenced by pH, with faster degradation observed in alkaline environments. In phosphate-buffered saline (PBS) at pH 7.4, hydrolysis occurs gradually, while acidic conditions (e.g., pH 6.0) significantly retard the process .

Oxidation Reactions

The compound is susceptible to oxidation, particularly at the camptothecin core’s conjugated diene system. Oxidative degradation pathways include:

  • Peroxidation : Formation of reactive oxygen species (ROS) under pro-oxidative conditions.

  • Epoxidation : Electrophilic attack on the α,β-unsaturated lactone ring, leading to structural modifications.

These reactions are minimized in deuterated environments due to the kinetic isotope effect, which enhances stability compared to non-deuterated analogs .

Metabolic Transformations

In biological systems, this compound undergoes enzymatic modifications:

Glucuronidation

  • Catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1.

  • Forms SN-38-d3 glucuronide , enhancing water solubility for biliary excretion .

Enzymatic Hydrolysis

  • Carboxylesterases in plasma and liver cleave the acetyl group, releasing SN-38-d3 .

  • Degradation rates differ between species:

Matrix Half-Life (t₁/₂) SN-38-d3 Release (%)
Human plasma1–5 hours16–40%
Mouse plasma0.5–2 hours0–37%

Plasma stability studies reveal faster degradation in murine models, suggesting species-specific enzymatic activity .

Stability Under Synthetic Conditions

During synthesis, the acetyl group is introduced via reaction with acetic anhydride under controlled anhydrous conditions . Key considerations include:

  • Protection of reactive sites : The 20-hydroxyl group is often protected (e.g., with Boc) to prevent undesired side reactions .

  • Deuterium retention : Synthetic pathways ensure minimal deuterium loss, confirmed by mass spectrometry .

Comparative Reactivity with Non-Deuterated Analogs

The deuteration at specific positions alters reaction kinetics:

Reaction This compound 10-O-Acetyl SN-38
Hydrolysis rateSlower (kinetic isotope effect)Faster
Oxidative stabilityEnhancedModerate
Plasma half-lifeProlongedShorter

Deuterium incorporation reduces metabolic clearance, extending the compound’s utility in tracer studies .

Applications De Recherche Scientifique

10-O-Acetyl SN-38-d3 is used extensively in scientific research:

Mécanisme D'action

10-O-Acetyl SN-38-d3, like SN-38, inhibits topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to DNA damage and cell death, making it effective in cancer treatment. The acetylation at the 10-O position may affect the compound’s solubility and stability, potentially altering its pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

SN-38 and SN-38-d3

SN-38-d3 differs from SN-38 by the substitution of three hydrogen atoms with deuterium. Key comparisons include:

Property SN-38 SN-38-d3
Molecular Formula C₂₂H₂₀N₂O₅ C₂₂H₁₇D₃N₂O₅
Molecular Weight 392.41 g/mol 395.43 g/mol
Role in Research Active metabolite Isotopic tracer
Analytical Utility Quantitation via HPLC Internal standard for LC-MS/MS

SN-38-d3 is critical for studying SN-38’s absorption, distribution, and excretion, as deuterium labeling minimizes interference from endogenous metabolites .

SN-38G and SN-38G-d3

SN-38G, the glucuronidated form of SN-38, is a detoxified metabolite excreted via bile. SN-38G-d3, its deuterated analog, facilitates studies on glucuronidation kinetics. Chromatographic separation (Figure 1 in ) reveals distinct retention times for SN-38-d3 (6.2 min) and SN-38G-d3 (4.8 min), enabling simultaneous quantification in biological matrices .

Other Deuterated Analogs (e.g., Ochratoxin A-d5)

Deuterated standards like Ochratoxin A-d5 () share similarities with SN-38-d3 in their use as internal standards. For example:

  • Ochratoxin A-d5 : Used to quantify mycotoxin levels in food safety assays via LC-MS .
  • SN-38-d3: Applied in pharmacokinetic studies of irinotecan therapy .

Both compounds demonstrate enhanced analytical precision but differ in target applications.

Structural Analogs in Drug Development

Compounds like 7-chloro-4-(4-hydroxyanilino)-quinoline () and 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine () share structural motifs with SN-38 (e.g., aromatic rings and halogen substitutions). However, their mechanisms diverge—SN-38 targets topoisomerase I, while chlorinated pyrrolo-pyridines may inhibit kinases or other enzymes .

Activité Biologique

10-O-Acetyl SN-38-d3 is a derivative of SN-38, a potent topoisomerase I inhibitor derived from camptothecin. This compound has garnered attention for its potential applications in cancer therapy due to its enhanced solubility and stability compared to its parent compound. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features an acetyl group at the 10-position of the SN-38 molecule, which contributes to its pharmacokinetic properties. The incorporation of deuterium (d3) enhances its metabolic stability, making it a suitable candidate for therapeutic applications.

The primary mechanism of action for this compound involves:

  • Topoisomerase I Inhibition : Like SN-38, this compound binds to the topoisomerase I-DNA complex, preventing the religation of DNA strands after cleavage. This leads to DNA damage and ultimately triggers apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is critical for effective cancer treatment as it prevents cancer cells from dividing and proliferating.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its efficacy against selected cancer types:

Cancer Type IC50 (µM) Reference
Colon Cancer0.5
Breast Cancer0.8
Lung Cancer1.2
Ovarian Cancer0.6

Pharmacokinetics

The pharmacokinetic profile of this compound shows improved absorption and distribution compared to SN-38. Key pharmacokinetic parameters include:

  • Bioavailability : Enhanced due to the acetylation.
  • Half-life : Extended half-life allows for less frequent dosing.
  • Metabolism : Metabolized primarily in the liver, with active metabolites contributing to its therapeutic effects.

Case Studies

Several studies have evaluated the efficacy and safety profile of this compound in preclinical models:

  • Study on Colon Cancer Models :
    • A study conducted on mice bearing colon cancer xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was well-tolerated with minimal side effects observed.
  • Combination Therapy Studies :
    • In combination with other chemotherapeutic agents, such as oxaliplatin and fluorouracil, this compound showed synergistic effects leading to enhanced tumor regression in colorectal cancer models.

Safety and Toxicology

Toxicological assessments indicate that while this compound is effective against cancer cells, it also exhibits cytotoxic effects on normal cells at higher concentrations. Ongoing studies are focused on optimizing dosing regimens to maximize therapeutic benefits while minimizing toxicity.

Q & A

Q. How is 10-O-Acetyl SN-38-d3 synthesized and characterized for research use?

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Q. How does the 10-O-acetyl modification influence the metabolic stability of SN-38-d3 in vivo?

  • Methodological Answer : Comparative studies require parallel pharmacokinetic (PK) profiling of SN-38-d3 and this compound in animal models. Plasma samples are collected at intervals (0–48 hours) and analyzed via LC-MS/MS. Key parameters include half-life (t₁/₂), clearance (CL), and volume of distribution (Vd). Acetylation may reduce hepatic glucuronidation rates, as shown by decreased SN-38G (glucuronide metabolite) formation in microsomal assays .

Q. What experimental strategies can elucidate enzyme interactions of this compound with DNA topoisomerase I?

Q. How can researchers resolve contradictions in cellular uptake data for this compound across different cancer cell lines?

  • Methodological Answer : Standardize uptake protocols by controlling variables such as incubation time (e.g., 1–4 hours), temperature (37°C vs. 4°C for passive diffusion), and extracellular pH (6.5–7.4). Use isotope tracing (³H or ¹⁴C labels) to distinguish active transport from passive diffusion. Conflicting data may arise from cell line-specific expression of efflux transporters (e.g., ABCG2), which can be inhibited using Ko143 .

Guidelines for Experimental Design

  • Hypothesis Testing : Frame research questions to compare deuterium’s isotopic effects (e.g., metabolic rate differences) against non-deuterated analogs .
  • Data Validation : Include triplicate measurements and negative controls (e.g., heat-inactivated enzymes) to ensure reproducibility .
  • Ethical Compliance : For in vivo studies, adhere to protocols for pseudonymized data storage and ethical review board approvals .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.